molecular formula C27H37BrN2O5 B15192190 Ivabradine hydrobromide CAS No. 1190604-70-6

Ivabradine hydrobromide

Cat. No.: B15192190
CAS No.: 1190604-70-6
M. Wt: 549.5 g/mol
InChI Key: ZVSIMBFKBQCPEX-ZMBIFBSDSA-N
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Description

Ivabradine hydrobromide is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current inhibitor that reduces the heart rate by selectively inhibiting the pacemaker current in the sinoatrial node. This compound is particularly beneficial for patients who cannot tolerate beta blockers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ivabradine hydrobromide typically starts from 3-(2-bromo-4,5-dimethoxy-phenyl)-propionitrile. The process involves several steps, including the reaction of iodopropyl-benzazepinone derivative with (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine, followed by hydrogenation to obtain the final product .

Industrial Production Methods

Industrial production of this compound involves the use of advanced techniques to ensure high yield and purity. The process includes crystallization and purification steps to obtain the compound in its desired crystalline form .

Chemical Reactions Analysis

Types of Reactions

Ivabradine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ivabradine N-oxide, while reduction may yield this compound .

Scientific Research Applications

Ivabradine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Ivabradine hydrobromide exerts its effects by selectively inhibiting the pacemaker current in the sinoatrial node. This inhibition slows the diastolic depolarization slope of sinoatrial node cells, thereby reducing the heart rate. The molecular targets involved include hyperpolarization-activated cyclic nucleotide-gated channels, which are responsible for the pacemaker current .

Comparison with Similar Compounds

Similar Compounds

    Beta blockers: These compounds also reduce heart rate but have different mechanisms of action and side effects.

    Calcium channel blockers: These compounds reduce heart rate by inhibiting calcium influx into cardiac cells.

Uniqueness

Ivabradine hydrobromide is unique in its selective inhibition of the pacemaker current without affecting other ion channels. This selective action results in fewer side effects compared to beta blockers and calcium channel blockers .

Properties

CAS No.

1190604-70-6

Molecular Formula

C27H37BrN2O5

Molecular Weight

549.5 g/mol

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrobromide

InChI

InChI=1S/C27H36N2O5.BrH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1

InChI Key

ZVSIMBFKBQCPEX-ZMBIFBSDSA-N

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Br

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Br

Origin of Product

United States

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